1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a phenylbutan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and phenylbutan-2-yl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzene derivatives and suitable coupling reactions.
Attachment of the Phenylbutan-2-yl Group: This can be done through alkylation or acylation reactions using phenylbutan-2-yl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-acetylphenyl)piperidine-4-carboxamide
- 1-(4-aminopiperidin-1-yl)ethanone
- 1-(5-amino-1,3-dihydroisoindol-2-yl)ethanone
Uniqueness
1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H26N2O3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(11-12-17-7-4-3-5-8-17)23-22(26)18-13-21(25)24(15-18)19-9-6-10-20(14-19)27-2/h3-10,14,16,18H,11-13,15H2,1-2H3,(H,23,26) |
InChI Key |
YIGDDWWBDVZODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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